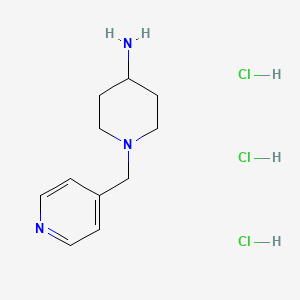

1-(Pyridin-4-ylmethyl)piperidin-4-aminetrihydrochloride

描述

属性

IUPAC Name |

1-(pyridin-4-ylmethyl)piperidin-4-amine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.3ClH/c12-11-3-7-14(8-4-11)9-10-1-5-13-6-2-10;;;/h1-2,5-6,11H,3-4,7-9,12H2;3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSPFGUFJIFHRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=NC=C2.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-4-ylmethyl)piperidin-4-aminetrihydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to obtain the trihydrochloride salt . The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Methanol or ethanol

Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

化学反应分析

Types of Reactions

1-(Pyridin-4-ylmethyl)piperidin-4-aminetrihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Sodium borohydride in methanol

Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

科学研究应用

Pharmacological Applications

1-(Pyridin-4-ylmethyl)piperidin-4-aminetrihydrochloride has been explored for its potential as a therapeutic agent due to its structural similarities to known pharmacologically active compounds.

Antitumor Activity

Research indicates that compounds with piperidine and pyridine moieties exhibit antitumor activity by inhibiting key signaling pathways involved in cancer progression. For instance, derivatives of piperidine have been identified as inhibitors of the protein kinase B (PKB) pathway, which is often deregulated in cancers. These inhibitors can selectively target PKB, providing a potential therapeutic avenue for cancer treatment .

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been studied for their effects on acetylcholinesterase activity, which is crucial in neurodegenerative diseases such as Alzheimer's. The inhibition of this enzyme can enhance cholinergic neurotransmission, potentially leading to cognitive benefits .

Data Table: Summary of Research Findings

Case Study 1: Inhibition of PKB Pathway

A study demonstrated that a related compound exhibited up to 150-fold selectivity for inhibiting PKB compared to PKA, leading to significant tumor growth inhibition in vivo. The modifications made to the linker between the piperidine and the lipophilic substituent were critical in enhancing both selectivity and bioavailability .

Case Study 2: Acetylcholinesterase Inhibition

Another investigation focused on the synthesis of piperidine derivatives that showed promising results as acetylcholinesterase inhibitors. These compounds were assessed for their ability to enhance cholinergic neurotransmission, which is vital in treating Alzheimer's disease. The results indicated moderate to excellent activities compared to established drugs like donepezil .

作用机制

The mechanism of action of 1-(Pyridin-4-ylmethyl)piperidin-4-aminetrihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares key structural analogs, highlighting differences in substituents, heterocyclic cores, and salt forms:

*Calculated based on formula.

Key Observations:

- Substituent Effects: The pyridin-4-ylmethyl group enhances metal coordination (e.g., Ag(I) and Fe(II) complexes in ), whereas chlorobenzyl groups () may improve lipophilicity for membrane penetration.

- Salt Forms: Trihydrochloride salts (target compound, ) offer higher solubility than mono- or dihydrochloride derivatives, critical for in vitro assays.

生物活性

1-(Pyridin-4-ylmethyl)piperidin-4-aminetrihydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

The biological activity of this compound is primarily mediated through:

- Receptor Interaction : The compound likely binds to neurotransmitter receptors such as dopamine and serotonin receptors, influencing signal transduction pathways that regulate mood and behavior.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, contributing to its therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Neuroleptic Activity

Similar compounds have demonstrated neuroleptic effects, suggesting potential applications in treating psychiatric disorders. Studies on related piperidine derivatives have shown significant binding affinities to dopamine receptors, which are crucial for neuroleptic drug efficacy.

Antimicrobial Properties

Preliminary studies suggest that the compound possesses antimicrobial activity. Its unique chemical structure may facilitate interactions with bacterial membranes or metabolic pathways, leading to antibacterial effects.

Anticancer Properties

Emerging research indicates that this compound may exhibit anticancer properties. Modifications to the piperidine ring have been shown to enhance biological activity against various cancer cell lines.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations affect biological activity. The following table summarizes key differences among related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Methylphenyl)piperidin-4-amine | Contains a methyl-substituted phenyl group | Potentially altered lipophilicity and activity |

| 3-(4-Fluorophenyl)piperidine | Fluorine substitution on the phenyl ring | Enhanced selectivity for certain receptors |

| 2-(3-Chlorophenyl)piperidine | Chlorine substitution on the phenyl ring | May exhibit different metabolic pathways |

This table illustrates how modifications can significantly influence pharmacological profiles and therapeutic potentials.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

Neuroleptic Agents

A study on phenothiazine derivatives demonstrated that piperidine-containing compounds exhibited potent neuroleptic effects through receptor blockade mechanisms. This finding supports the potential application of this compound in treating mood disorders.

In Vitro Potency Assessments

Research involving piperidine derivatives indicated varying potencies against specific receptors. For instance, studies have shown that altering substituents on the piperidine ring can enhance or diminish receptor affinity significantly.

Predictive Modeling

Computational models such as PASS (Prediction of Activity Spectra for Substances) have been utilized to hypothesize potential therapeutic applications based on structural characteristics and predicted interactions with biological targets. These models provide valuable insights into the compound's possible efficacy before experimental validation.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Pyridin-4-ylmethyl)piperidin-4-aminetrihydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between pyridin-4-ylmethyl chloride and piperidin-4-amine under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C), followed by HCl treatment to form the trihydrochloride salt. Yield optimization requires precise stoichiometric control of reactants and inert atmosphere maintenance to prevent oxidation. Post-synthesis purification involves recrystallization from ethanol/water mixtures, with purity assessed via HPLC (>98%) and chloride content verified by ion chromatography .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Employ a multi-technique approach:

- Structural confirmation : X-ray crystallography (for solid-state conformation) and ¹H/¹³C NMR (D₂O or DMSO-d₆) to verify pyridinyl and piperidinyl proton environments.

- Purity analysis : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with UV detection at 254 nm.

- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for hydrochloride salts) .

Q. What stability considerations are critical for handling and storage of this compound?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation. Stability studies (accelerated conditions: 40°C/75% RH for 6 months) should monitor free amine content via titration. Avoid prolonged exposure to basic pH (>8), which induces dehydrochlorination. For in vitro assays, prepare fresh solutions in degassed PBS (pH 7.4) to minimize oxidation .

Advanced Research Questions

Q. What computational strategies can predict the compound's interaction with biological targets (e.g., receptors or enzymes)?

- Methodological Answer : Use density functional theory (DFT) to model charge distribution and molecular docking (AutoDock Vina) to simulate binding to targets like nicotinic acetylcholine receptors. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD) and mutagenesis studies to identify critical residues. Quantum mechanics/molecular mechanics (QM/MM) can further elucidate reaction pathways in enzymatic systems .

Q. How can contradictory data in pharmacological assays (e.g., variable IC₅₀ values) be systematically resolved?

- Methodological Answer :

- Replicate experiments : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm activity.

- Control variables : Standardize cell lines (e.g., HEK293 vs. CHO), buffer ionic strength, and incubation times.

- Data modeling : Apply hierarchical Bayesian analysis to account for inter-lab variability. Cross-validate with in silico ADMET predictions (e.g., SwissADME) to rule out confounding factors like solubility .

Q. What methods optimize reaction pathways for synthesizing derivatives with enhanced bioactivity?

- Methodological Answer : Implement the ICReDD framework:

- Reaction path screening : Use artificial force-induced reaction (AFIR) to identify energetically favorable pathways.

- High-throughput experimentation : Employ flow chemistry with inline FTIR monitoring to rapidly test conditions (e.g., solvent polarity, catalysts).

- Machine learning : Train models on existing kinetic data to predict optimal temperatures and catalysts for new derivatives .

Q. How to assess environmental impact and degradation pathways of this compound?

- Methodological Answer : Conduct OECD 301F biodegradation tests in activated sludge to measure half-life. Use LC-QTOF-MS to identify degradation products (e.g., dehydrohalogenated intermediates). Ecotoxicity is evaluated via Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition assays. Computational tools like EPI Suite estimate bioaccumulation potential (log BCF <3.0 suggests low risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。